

An In-depth Technical Guide to the Physical Properties of Tetraisopropyldisiloxane Derivatives

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Compound of Interest

Compound Name: 1,1,3,3-Tetraisopropyldisiloxane

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This technical guide provides a comprehensive overview of the core physical properties of tetraisopropyldisiloxane derivatives, a class of organosilicon compounds widely utilized in organic synthesis and medicinal chemistry. This document details quantitative physical data, experimental protocols for key characterization techniques, and visual representations of relevant chemical processes and workflows.

Core Physical Properties

The physical characteristics of tetraisopropyldisiloxane derivatives are fundamental to their application, particularly in their role as sterically hindered protecting groups. The bulky isopropyl substituents significantly influence the reactivity and stability of these compounds. Below is a summary of the key physical properties for prominent tetraisopropyldisiloxane derivatives.

Table 1: Physical Properties of Key Tetraisopropyldisiloxane Derivatives

Derivative Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL at 25°C)	Refractive Index (n _{20/D})	Solubility
1,1,3,3-Tetraisopropyldisiloxane	18043-71-5	C ₁₂ H ₃₀ O Si ₂	246.54	129-130 / 6 mmHg	0.89	1.433	Not specified
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl ₂)	69304-37-6	C ₁₂ H ₂₈ Cl ₂ Si ₂	315.43	69-70 / 0.5 mmHg[1][2]	0.986[1][2]	1.454[1][2]	Miscible with DMF, hexane, ethyl acetate, chloroform, dichloromethane[1][2]
1,1,3,3-Tetraisopropyldisiloxane-1,3-diol	Not available	C ₁₂ H ₃₀ O ₃ Si ₂	278.54	Not available	Not available	Not available	Soluble in common organic solvents[3]

Experimental Protocols

Accurate characterization of tetraisopropyldisiloxane derivatives is crucial for their effective use. This section provides detailed methodologies for key analytical techniques.

Synthesis and Purification of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

This protocol describes a common method for the preparation of 1,3-dichloro-**1,1,3,3-tetraisopropyldisiloxane** from **1,1,3,3-tetraisopropyldisiloxane**.^[2]

Materials:

- **1,1,3,3-Tetraisopropyldisiloxane**
- Carbon tetrachloride (CCl₄)
- Palladium(II) chloride (PdCl₂)
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve **1,1,3,3-tetraisopropyldisiloxane** in the anhydrous solvent.
- Add a catalytic amount of PdCl₂ to the solution.
- Add carbon tetrachloride dropwise to the stirred solution at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the catalyst.
- Remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure 1,3-dichloro-**1,1,3,3-tetraisopropyldisiloxane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of tetraisopropyldisiloxane derivatives.

2.2.1. ^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified derivative in a deuterated solvent (e.g., CDCl_3 , C_6D_6) in a standard 5 mm NMR tube.
- **Instrumentation:** A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
 - The isopropyl methine protons (CH) typically appear as a multiplet around 1.0-1.2 ppm, and the methyl protons (CH_3) as a doublet around 1.0-1.1 ppm.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans for adequate signal-to-noise.
 - The isopropyl methine carbons typically appear around 17-18 ppm, and the methyl carbons around 12-13 ppm.

2.2.2. ^{29}Si NMR Spectroscopy

^{29}Si NMR provides direct information about the silicon environment.

- **Sample Preparation:** A more concentrated sample (50-100 mg) in a deuterated solvent is often required due to the low natural abundance and sensitivity of the ^{29}Si nucleus. The

addition of a relaxation agent like $\text{Cr}(\text{acac})_3$ can shorten the long relaxation times of silicon nuclei.

- Instrumentation: An NMR spectrometer equipped with a broadband probe capable of detecting ^{29}Si is necessary.
- Acquisition:
 - Inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE).
 - A longer relaxation delay (e.g., 60 seconds) is typically needed without a relaxation agent.
 - The chemical shifts are referenced to an external standard, usually tetramethylsilane (TMS) at 0 ppm. The ^{29}Si chemical shifts for disiloxanes typically appear in the range of -10 to -30 ppm.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of these derivatives.

- Ionization Technique: Electron Ionization (EI) is commonly used for volatile compounds like silyl ethers. For less volatile or thermally sensitive derivatives, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.
- Sample Introduction: For EI, the sample is typically introduced via a gas chromatograph (GC-MS) for separation and analysis.
- Fragmentation Analysis: The fragmentation of silyl ethers under EI is a complex process. A common fragmentation pathway for isopropylsilyl ethers is the loss of an isopropyl radical (43 Da), often resulting in a prominent $[\text{M}-43]^+$ ion. This characteristic fragmentation can be a reliable indicator of the molecular weight.

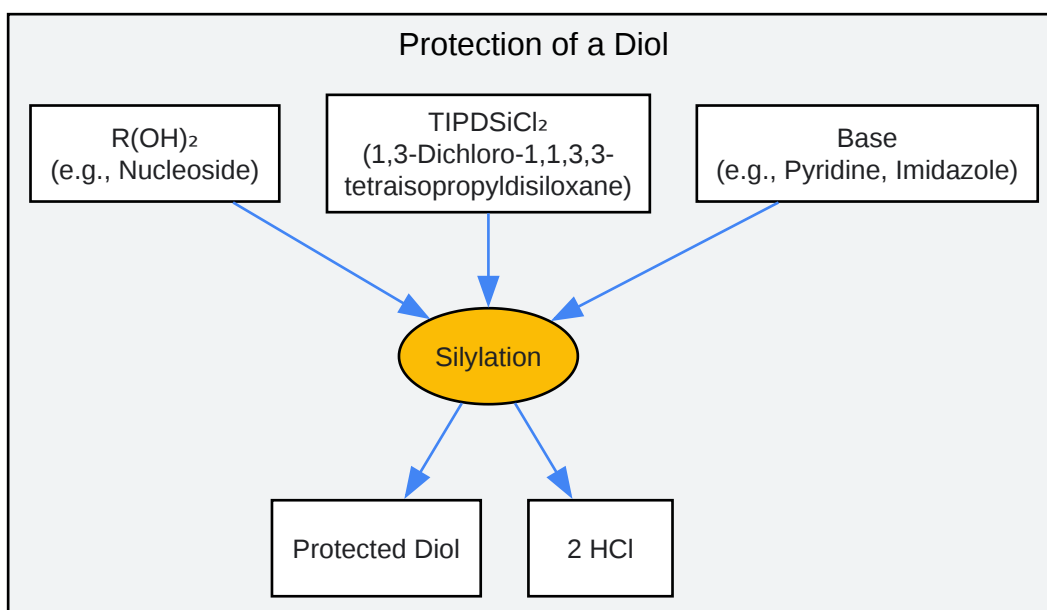
X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule.

- **Crystal Growth:** Obtaining a single crystal of suitable quality is the most critical and often challenging step.[5] This is typically achieved by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture, or by slow cooling of a saturated solution.
- **Data Collection:** A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[5] The diffraction pattern is recorded on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined against the experimental data to yield the final molecular structure.

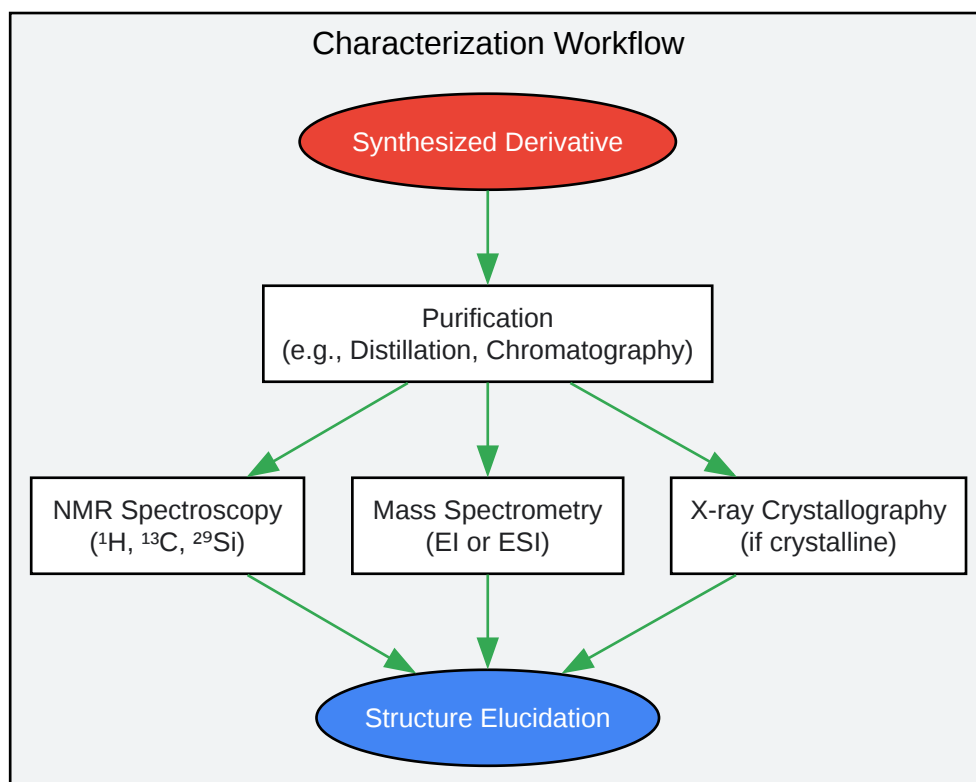
Visualizations

The following diagrams illustrate key concepts and workflows related to tetraisopropyldisiloxane derivatives.



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Figure 1: Silylation of a diol using TIPDSiCl₂.



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Figure 2: General workflow for the characterization of a tetraisopropyldisiloxane derivative.

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